Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate
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Overview
Description
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a heterocyclic compound featuring a benzotriazole core with a methyl group at the 1-position and a carboxylate ester at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the carboxylate ester group, making it less versatile in certain applications.
Methyl 1H-benzo[d][1,2,3]triazole-7-carboxylate: Similar structure but without the methyl group at the 1-position.
1H-benzo[d][1,2,3]triazole: The parent compound, which serves as a precursor for various derivatives.
Uniqueness: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-6(9(13)14-2)4-3-5-7(8)10-11-12/h3-5H,1-2H3 |
InChI Key |
RETQSDOORVIGPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)OC |
Origin of Product |
United States |
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